molecular formula C15H17FN2O4 B3168797 4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid CAS No. 933024-37-4

4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid

Cat. No.: B3168797
CAS No.: 933024-37-4
M. Wt: 308.3 g/mol
InChI Key: KBADOJXKZPBCKX-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a dioxopiperazinyl moiety. Its molecular formula is C15H17FN2O4, and it has a molecular weight of 308.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid typically involves the following steps:

    Formation of the Piperazinyl Ring: The initial step involves the formation of the piperazinyl ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or its derivative under appropriate conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the piperazinyl intermediate with a fluorobenzyl halide in the presence of a base.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development. It is being investigated for its potential to treat various diseases and conditions.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid is unique due to its specific structural features, such as the presence of a fluorobenzyl group and a dioxopiperazinyl moiety. These features confer distinct chemical and biological properties, making the compound valuable in various research and industrial applications .

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4/c16-12-5-3-11(4-6-12)10-18-9-8-17(14(21)15(18)22)7-1-2-13(19)20/h3-6H,1-2,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBADOJXKZPBCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1CCCC(=O)O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid
Reactant of Route 2
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid
Reactant of Route 3
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid
Reactant of Route 4
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid
Reactant of Route 5
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid

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